N,2-Diphenyl[60]fulleropyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-Diphenyl[60]fulleropyrrolidine is a fullerene derivative that has garnered significant interest in the scientific community due to its unique structure and properties. This compound consists of a fullerene (C60) core with a pyrrolidine ring and two phenyl groups attached. The presence of the fullerene core imparts exceptional electronic properties, making it a valuable material for various applications in materials science and nanotechnology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Diphenyl[60]fulleropyrrolidine typically involves the Prato reaction, which is a [3+2] cycloaddition reaction between a fullerene (C60) and an azomethine ylide. The azomethine ylide is generated in situ from an aldehyde and an amino acid or amine. The reaction is carried out under inert conditions, often using solvents such as toluene or dichloromethane, and requires heating to facilitate the cycloaddition .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation. Scaling up the reaction would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N,2-Diphenyl[60]fulleropyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized fullerene derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced fullerene species.
Substitution: The phenyl groups and the pyrrolidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophiles such as alkyl halides and nucleophiles like amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fullerene epoxides or ketones, while reduction can produce fullerene hydrides. Substitution reactions can lead to a variety of functionalized fullerene derivatives .
Scientific Research Applications
N,2-Diphenyl[60]fulleropyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fullerene-based materials.
Biology: Investigated for its potential as a drug delivery system due to its ability to encapsulate small molecules.
Medicine: Explored for its antioxidant properties and potential use in photodynamic therapy.
Industry: Utilized in the development of organic photovoltaic cells and organic field-effect transistors due to its excellent electronic properties
Mechanism of Action
The mechanism by which N,2-Diphenyl[60]fulleropyrrolidine exerts its effects is primarily related to its electronic structure. The fullerene core can accept and donate electrons, making it an excellent electron acceptor in photovoltaic applications. In biological systems, the compound’s ability to generate reactive oxygen species under light irradiation is leveraged in photodynamic therapy. The molecular targets and pathways involved include interactions with cellular membranes and proteins, leading to oxidative stress and cell death in targeted cells .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl[60]fulleropyrrolidine: Similar structure but with only one phenyl group attached to the pyrrolidine ring.
[6,6]-Phenyl-C61-butyric acid methyl ester (PCBM): A widely used fullerene derivative in organic photovoltaics.
Fulleropyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring.
Uniqueness
N,2-Diphenyl[60]fulleropyrrolidine stands out due to the presence of two phenyl groups, which can enhance its solubility and electronic properties compared to other fullerene derivatives. This makes it particularly suitable for applications in organic electronics and photovoltaics, where solubility and electronic performance are critical .
Properties
InChI |
InChI=1S/C74H13N/c1-3-7-12(8-4-1)72-74-70-64-58-48-36-28-20-16-14-15-18-22(20)30(36)40-34-26(18)27-19(15)23-21-17(14)25-24(16)32-38(28)46-52-42(32)43-33(25)39-29(21)37-31(23)41-35(27)45-44(34)56(50(40)58)66(70)67-57(45)51(41)59-49(37)55-47(39)53(43)61-60(52)68(62(64)54(46)48)73(74,69(61)63(55)65(59)71(67)74)11-75(72)13-9-5-2-6-10-13/h1-10,72H,11H2 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOZJSRJOSFVAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C23C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%10C8=C8C%10=C%15C%16=C%17C(=C%14%10)C%13=C%10C%13=C%12C%12=C%11C%11=C9C6=C6C%11=C9C%12=C%11C%13=C%12C%10=C%17C%10=C%16C%13=C(C2(C(N1C1=CC=CC=C1)C1=CC=CC=C1)C1=C%13C%15=C8C7=C51)C1=C%10C%12=C2C%11=C9C(=C64)C3=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
915.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373934-14-5 |
Source
|
Record name | N,2-Diphenyl[60]fulleropyrrolidine (contains 5% Hexane at maximum) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.